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molecular formula C9H11ClN2O2 B1315421 7-Nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride CAS No. 99365-69-2

7-Nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Cat. No. B1315421
M. Wt: 214.65 g/mol
InChI Key: KGIXLJRTYZOUCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07705017B2

Procedure details

7-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride (2) from Example 1, is placed in a Parr shaker bottle (15.0 g, 69.9 mmol) dissolved in 95% EtOH (100 mL), and to the Parr shaker bottle is added concentrated HCl (10 mL), water (25 mL), and PtO2 (0.5 g). The mixture is hydrogenated at 50 psi until no further drop in pressure was observed (about 4 hours). The yellowish suspension is filtered through Celite and evaporated to dryness to afford a yellowish solid which is made basic with 10% NaOH solution (adequate care is exercised in catalyst disposal). Extraction of the basic solution with CHCl3 (three times), followed by drying over anhydrous Na2SO4 and evaporation of the solvent, yields a reddish yellow solid (9.54 g, 92.2%): mp=110-112. 7-Amino-1,2,3,4-tetrahydroisoquinoline dihydrochloride (3) is recrystallized from aqueous MeOH as buff colored needles, mp=290° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.5 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Yield
92.2%

Identifiers

REACTION_CXSMILES
[ClH:1].[N+:2]([C:5]1[CH:14]=[C:13]2[C:8]([CH2:9][CH2:10][NH:11][CH2:12]2)=[CH:7][CH:6]=1)([O-])=O.Cl.O.[OH-].[Na+]>CCO.O=[Pt]=O>[ClH:1].[ClH:1].[NH2:2][C:5]1[CH:14]=[C:13]2[C:8]([CH2:9][CH2:10][NH:11][CH2:12]2)=[CH:7][CH:6]=1 |f:0.1,4.5,8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.[N+](=O)([O-])C1=CC=C2CCNCC2=C1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Name
Quantity
25 mL
Type
reactant
Smiles
O
Name
Quantity
0.5 g
Type
catalyst
Smiles
O=[Pt]=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(about 4 hours)
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The yellowish suspension is filtered through Celite
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to afford a yellowish solid which
EXTRACTION
Type
EXTRACTION
Details
Extraction of the basic solution with CHCl3 (three times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over anhydrous Na2SO4 and evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.NC1=CC=C2CCNCC2=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.54 g
YIELD: PERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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